Compound Description: RD4-2025 is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) in vitro. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and exhibits no antiviral activity against HIV-2. []
Relevance: While RD4-2025 does not share the isoxazole core of N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, both compounds possess the critical 2,6-dichlorophenyl moiety. This structural feature plays a crucial role in the biological activity of both compounds. [] The presence of the carbamate group in RD4-2025 further suggests potential exploration of this functional group in analogs of N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide.
Neflamapimod
Compound Description: Neflamapimod is a brain-penetrant selective inhibitor of p38α, a subtype of the mitogen-activated protein kinase (MAPK) family. It has been repurposed for potential use in treating Lewy body dementia (LBD) due to its anti-neuroinflammatory properties. []
Relevance: Neflamapimod shares the 2,6-dichlorophenyl ring system with N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide. [] In the study exploring neflamapimod analogs, modifications were made specifically to the 2,6-dichlorophenyl ring, indicating its importance for activity. This suggests that exploring variations in the substituents on the 2,6-dichlorophenyl ring of N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide could lead to alterations in its biological activity.
Neflamapimod-Propargylamine Hybrids
Compound Description: These hybrid molecules were designed to combine the anti-neuroinflammatory activity of neflamapimod with the neuroprotective properties of propargylamines for potential LBD treatment. One specific derivative, the N-methyl-N-propargyl hybrid, demonstrated nanomolar p38α inhibitory activity and promising neuroprotective effects. []
Relevance: Similar to neflamapimod, these hybrids incorporate the 2,6-dichlorophenyl ring from neflamapimod. [] The propargylamine moiety is introduced directly onto this ring, further highlighting the potential for modification at this position to fine-tune biological activity in compounds like N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide.
Compound Description: This compound's crystal structure has been reported and reveals a complex spirocyclic system incorporating a thiazolidine ring and an oxindole moiety. []
Relevance: The key structural similarity to N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide lies in the presence of the 2,6-dichlorophenyl group. [] While the core structures differ, the shared presence of this group suggests that compounds featuring it might exhibit similar intermolecular interactions or possess related physicochemical properties.
Compound Description: This complex molecule contains a trispiro ring system, including a 2-oxindole ring, a pyrrolidine ring, an isoxazoline ring, and a cyclopentane ring. Its crystal structure has been determined. []
Relevance: The connection to N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide is the presence of the 2,6-dichlorophenyl group. [] Although the core structures differ significantly, this shared feature suggests potential for similarities in their chemical reactivity or physicochemical characteristics.
Compound Description: This spirocyclic compound consists of a planar 2-oxindole ring, a pyrrolidine ring, and a thiazolo[3,2-b][1,2,4]triazol-6-one ring. It is synthesized through a [3+2]-cycloaddition reaction. []
Relevance: This compound, while structurally distinct from N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, possesses a closely related dichlorophenyl group. Instead of the 2,6-dichlorophenyl substitution, this compound features a 2,4-dichlorophenyl group. [] This difference highlights the potential importance of the position of chlorine atoms on the phenyl ring in influencing the properties and potential biological activities of these compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.